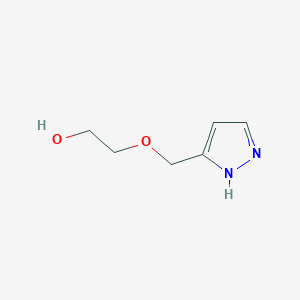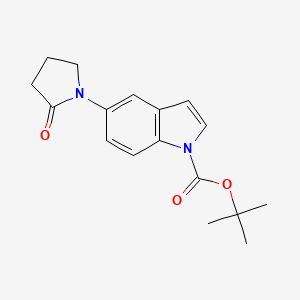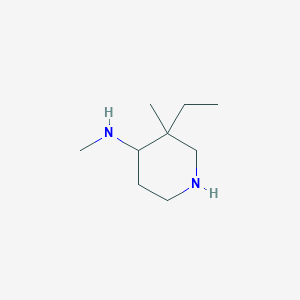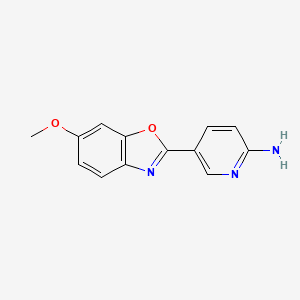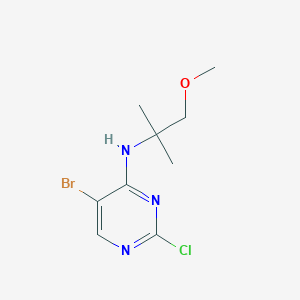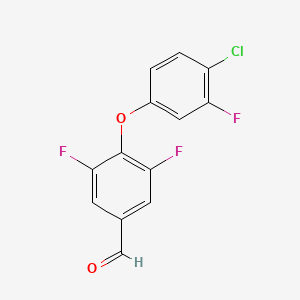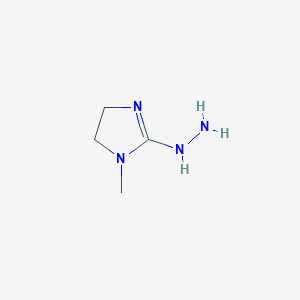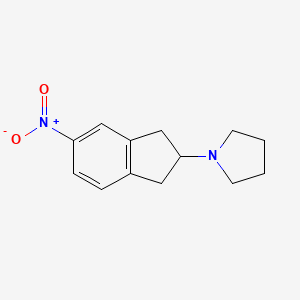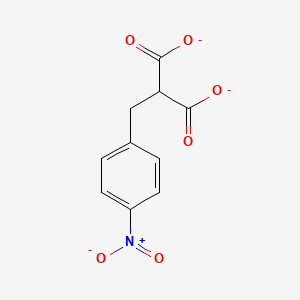
2-(4-Nitrobenzyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrobenzyl)malonate: is an organic compound with the molecular formula C10H9NO6. It is a derivative of malonic acid, where one of the hydrogen atoms is replaced by a p-nitrobenzyl group. This compound is known for its applications in organic synthesis and various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(4-Nitrobenzyl)malonate can be synthesized through the reaction of p-nitrobenzyl alcohol with malonic acid. The reaction typically involves the use of a fatty acid as a catalyst, along with an inducer and a water removal agent to increase the yield and reduce the reaction time. The yield of the product can reach up to 90% .
Industrial Production Methods: In industrial settings, the preparation of mono-p-nitrobenzylmalonate often involves the hydrolysis of p-nitrobenzyl alcohol malonic diester using a lipid-degradative enzyme. This method is preferred for its efficiency and higher yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Nitrobenzyl)malonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide and other bases are commonly used.
Major Products Formed: The major products formed from these reactions include various derivatives of mono-p-nitrobenzylmalonate, such as amino derivatives and substituted benzylmalonates .
Applications De Recherche Scientifique
Chemistry: 2-(4-Nitrobenzyl)malonate is widely used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in various biochemical assays.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a catalyst in certain chemical reactions .
Mécanisme D'action
The mechanism by which mono-p-nitrobenzylmalonate exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with various biological molecules. The pathways involved include enzyme-catalyzed reactions and interactions with cellular components .
Comparaison Avec Des Composés Similaires
- p-Nitrobenzylmalonic acid
- p-Nitrobenzyl alcohol
- p-Nitrobenzyl chloride
Uniqueness: 2-(4-Nitrobenzyl)malonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its nitro group provides versatility in synthetic applications, making it a valuable compound in both research and industrial settings .
Propriétés
Formule moléculaire |
C10H7NO6-2 |
|---|---|
Poids moléculaire |
237.17 g/mol |
Nom IUPAC |
2-[(4-nitrophenyl)methyl]propanedioate |
InChI |
InChI=1S/C10H9NO6/c12-9(13)8(10(14)15)5-6-1-3-7(4-2-6)11(16)17/h1-4,8H,5H2,(H,12,13)(H,14,15)/p-2 |
Clé InChI |
LDIKKFOPLVSXKD-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)[O-])C(=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


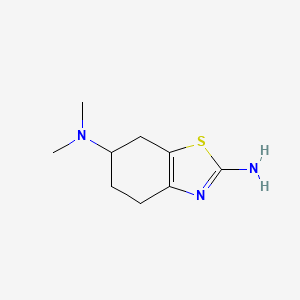
![1-(Bromomethyl)-2-chloro-4-[(phenylmethyl)oxy]benzene](/img/structure/B8424789.png)
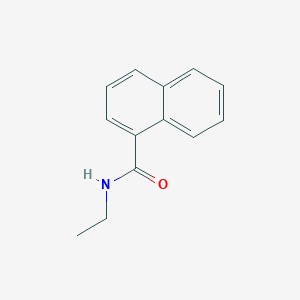
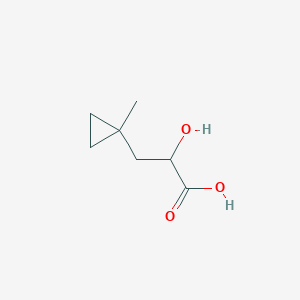
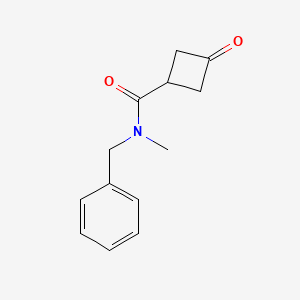
![N-[4-(1-hydroxybutyl)phenyl]acetamide](/img/structure/B8424810.png)
